2-Chloro-7H-indeno[2,1-C]quinolin-7-one
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Overview
Description
2-Chloro-7H-indeno[2,1-C]quinolin-7-one is a heterocyclic compound that belongs to the class of indenoquinolinones. This compound is characterized by its fused ring structure, which includes both indene and quinoline moieties. The presence of a chlorine atom at the second position adds to its unique chemical properties. Indenoquinolinones are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7H-indeno[2,1-C]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-haloquinoline-3-carbaldehyde through palladium-mediated simultaneous C–H (aldehyde) and C–X bond activation . This method utilizes palladium catalysts and aryne intermediates to achieve the desired indenoquinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7H-indeno[2,1-C]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising activity against various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-7H-indeno[2,1-C]quinolin-7-one involves its interaction with various molecular targets. One of the key mechanisms is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to intercalate into DNA strands further enhances its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methoxy-7H-indeno[2,1-C]quinolin-7-one
- 2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-C]quinolin-7-one oxime
Uniqueness
2-Chloro-7H-indeno[2,1-C]quinolin-7-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom at the second position enhances its reactivity in substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, its potent topoisomerase II inhibitory activity makes it a valuable compound in anticancer research .
Properties
CAS No. |
192513-63-6 |
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Molecular Formula |
C16H8ClNO |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-chloroindeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C16H8ClNO/c17-9-5-6-14-12(7-9)15-10-3-1-2-4-11(10)16(19)13(15)8-18-14/h1-8H |
InChI Key |
NEFOGNPVZKDTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C=C(C=CC4=NC=C3C2=O)Cl |
Origin of Product |
United States |
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